Acridorex
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
47487-22-9 |
|---|---|
Molecular Formula |
C24H24N2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-(2-acridin-9-ylethyl)-1-phenylpropan-2-amine |
InChI |
InChI=1S/C24H24N2/c1-18(17-19-9-3-2-4-10-19)25-16-15-20-21-11-5-7-13-23(21)26-24-14-8-6-12-22(20)24/h2-14,18,25H,15-17H2,1H3 |
InChI Key |
SZSWKYIWACGNDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Other CAS No. |
47487-22-9 |
Origin of Product |
United States |
Structural Basis and Chemical Classification of Acridorex
Acridorex as an Acridine (B1665455) Derivative
This compound, also known by synonyms such as B.S. 7573-a, is formally classified as an acridine derivative. iiab.mewikipedia.orgwho.int The core of its molecular structure is the acridine ring system, a tricyclic aromatic heterocycle composed of three fused benzene (B151609) rings with a nitrogen atom at the central ring, also known as dibenzopyridine. wiktionary.org This fundamental acridine scaffold is common among a wide range of compounds, many of which exhibit significant biological activities. nih.gov
The International Nonproprietary Name (INN) for this compound is N-[2-(9-acridinyl)ethyl]-1-phenyl-2-propanamine, which explicitly highlights the presence of the "acridinyl" group, directly indicating its derivation from acridine. iiab.mewikipedia.orgnih.gov The molecular formula for this compound is C24H24N2, with a molar mass of approximately 340.46 to 340.470 g/mol . iiab.mewikipedia.orgnih.govnih.govncats.iochemblink.comchemspider.com
The following table summarizes key chemical identifiers and properties of this compound:
| Property | Value | Source |
| PubChem CID | 297931 | iiab.menih.gov |
| CAS Number | 47487-22-9 | wikipedia.orgnih.govchemblink.com |
| IUPAC Name | N-[2-(9-acridinyl)ethyl]-1-phenyl-2-propanamine | iiab.mewikipedia.orgnih.gov |
| Molecular Formula | C24H24N2 | iiab.mewikipedia.orgnih.govnih.govncats.iochemblink.comchemspider.com |
| Molar Mass | 340.461 g/mol | iiab.me |
| ChemSpider ID | 263084 | iiab.mewikipedia.orgchemspider.com |
Core Structural Features Pertinent to Bioactivity
The bioactivity of this compound is intrinsically linked to its specific structural components. As an acridine derivative, it incorporates the planar, conjugated acridine ring system. This tricyclic aromatic moiety is known to participate in various molecular interactions, including DNA intercalation, which is a common mechanism of action for other acridine-based compounds, particularly in the context of their use as anticancer agents. nih.gov
Beyond the acridine core, this compound features a substituted amine side chain. The IUPAC name, N-[2-(9-acridinyl)ethyl]-1-phenyl-2-propanamine, reveals an ethyl linker connecting the acridine nucleus to a nitrogen atom, which is further substituted with a 1-phenyl-2-propanamine moiety. This 1-phenyl-2-propanamine segment is structurally analogous to the amphetamine backbone. iiab.mewikipedia.org The presence of this specific side chain is a critical determinant of its classification as an amphetamine. iiab.mewikipedia.org
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for elucidating how chemical structure influences biological activity. collaborativedrug.comwikipedia.orgautomate.video For this compound, the combination of the acridine chromophore and the amphetamine-like side chain suggests a dualistic potential for interaction with biological targets. The acridine part contributes to its classification as an acridine derivative, while the phenylpropanamine part underpins its amphetamine-like characteristics, which typically involve interactions with monoamine neurotransmitter systems. iiab.mewikipedia.org
Synthetic Methodologies and Chemical Derivatization of Acridorex and Analogues
Strategies for Acridone (B373769) Synthesis and Relevance to Acridorex
The construction of the fundamental acridone skeleton, which forms the core of this compound, can be achieved through several established synthetic routes. These methods typically involve the formation of a central nitrogen-containing ring fused between two benzene (B151609) rings.
One of the most traditional and widely used methods is the Ullmann condensation . rsc.orgumn.edu This reaction involves the copper-catalyzed coupling of an anthranilic acid derivative with an aryl halide, followed by cyclization to form the acridone ring. rsc.orgumn.edu Specifically, the reaction of 2-bromobenzoic acid with various anilines yields 2-arylamino benzoic acids, which can then be cyclized using reagents like polyphosphoric acid (PPA) to produce the acridone core. rsc.org The Ullmann reaction, while effective, often requires high temperatures and stoichiometric amounts of copper. wikipedia.org
Another classical approach is the Bernthsen acridine (B1665455) synthesis , which involves the condensation of a diphenylamine (B1679370) with a carboxylic acid in the presence of a catalyst like zinc chloride. nih.govwikipedia.org While this method directly yields an acridine, subsequent oxidation is required to obtain the corresponding acridone. pharmaguideline.com Variations of this method, such as using C-acylated diphenylamine, can produce 9-phenyl acridines. nih.gov
These foundational methods are directly relevant to the synthesis of this compound, as they provide reliable pathways to construct the essential acridone framework. The choice of appropriately substituted starting materials (anilines, benzoic acids) in these reactions allows for the introduction of various functional groups onto the aromatic rings, pre-installing the desired substitution pattern for a specific target like this compound.
| Synthetic Strategy | Key Reactants | Conditions/Catalyst | Product | Relevance to this compound |
|---|---|---|---|---|
| Ullmann Condensation | 2-Bromobenzoic Acid + Substituted Aniline | Copper (Cu), Polyphosphoric Acid (PPA) for cyclization | Acridone Core | Primary method for building the fundamental acridone skeleton of this compound. rsc.orgumn.edu |
| Bernthsen Acridine Synthesis | Diphenylamine + Carboxylic Acid | Zinc Chloride (ZnCl₂) | Acridine (requires oxidation to acridone) | Alternative route to the tricyclic system, adaptable for acridone synthesis. nih.govwikipedia.org |
Exploration of this compound Derivatives and Related Chemical Entities
The derivatization of the acridone nucleus is a key strategy for creating analogues of this compound. nih.gov Modification of the planar ring structure allows for the synthesis of a wide range of related chemical entities. rsc.orgnih.gov The nature and position of substituents on the heterocyclic core are critical determinants of the molecule's chemical properties. nih.gov
Synthetic efforts have focused on introducing a variety of functional groups at different positions of the acridone ring. For instance, linking the acridine moiety to other chemical entities is a common approach. This can be achieved by reacting a precursor like 9-methoxyacridine (B162088) with various diamines, leading to the formation of bis-aminoacridine compounds. mdpi.com The use of 9-methoxyacridine is often preferred over 9-chloroacridine (B74977) as it allows for milder reaction conditions. mdpi.com
| Derivative Class | Synthetic Approach | Example Precursors | Resulting Structure |
|---|---|---|---|
| Bis-aminoacridines | Reaction of 9-methoxyacridine with diamines. mdpi.com | 9-Methoxyacridine, N,N-bis-(3-aminopropyl)-4-methoxybenzylamine | Two acridine units linked by a polyamine chain. mdpi.com |
| Acridone-based 1,2,4-oxadiazoles | Cyclization of acridone derivatives with appropriate reagents. rsc.org | Acridone derivatives, 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole | Acridone core functionalized with an oxadiazole ring. rsc.org |
| Thiazolidinone-acridines | Formation of a thiosemicarbazide (B42300) intermediate followed by cyclization. rsc.org | Acridin-9-yl isothiocyanate, 1,1-diphenylhydrazine (B1198277) | Acridine ring fused or linked to a thiazolidinone moiety. rsc.org |
Methodological Advancements in Acridine-Based Compound Synthesis
Recent years have seen significant advancements in the synthesis of acridine and acridone-based compounds, moving beyond classical methods to more efficient and versatile catalytic systems. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as powerful tools.
The Buchwald-Hartwig amination represents a major advancement for C-N bond formation and has been successfully applied to the synthesis of acridones. researchgate.netwikipedia.org This palladium-catalyzed reaction allows for the efficient coupling of aryl halides with amines under milder conditions than traditional Ullmann reactions. wikipedia.orgresearchgate.net This methodology has been used to synthesize a variety of acridone derivatives in high yields by forming the key six-membered heterocyclic ring. researchgate.net
Other modern palladium-catalyzed methods include the reductive annulation of 2-nitrobenzaldehydes and resorcinols, offering a direct route to acridinone (B8587238) derivatives from readily available starting materials. rsc.org Additionally, palladium-catalyzed dual C-H carbonylation of diarylamines using a safe carbon monoxide source provides another efficient pathway to diversified acridones. organic-chemistry.org Researchers have also developed palladium-based heterogeneous catalysts for tandem annulation reactions, combining a Buchwald-Hartwig amination with an intramolecular annulation in a one-pot process to directly synthesize acridones. thieme-connect.com
More recently, innovative modular approaches have been developed, such as a method combining photo-excitation of o-alkyl nitroarenes with a copper-mediated cascade annulation, which includes Chan-Lam amination and Friedel-Crafts acylation steps. chemistryviews.org This one-pot process simplifies the synthesis of diverse and multi-substituted acridine derivatives. chemistryviews.org These advanced methodologies offer greater functional group tolerance, operational simplicity, and often higher yields, facilitating the rapid synthesis of complex acridine and acridone libraries.
Pharmacological Mechanisms and Molecular Interactions of Acridorex
Modulation of Neurotransmitter Systems
Acridorex's effects are largely mediated through its impact on monoamine neurotransmitters, aligning it with the broader class of sympathomimetic agents.
This compound, also identified as BS 7573a, is an amphetamine derivative that was explored for its anorectic properties wikipedia.orgiiab.memedchemexpress.comresearchgate.netonelook.com. Amphetamines are categorized as sympathomimetic agents wikipedia.orgmedchemexpress.comiiab.me. Sympathomimetic drugs are compounds that mimic the physiological effects of endogenous agonists of the sympathetic nervous system, including epinephrine (B1671497), norepinephrine (B1679862), and dopamine (B1211576) wikipedia.orglecturio.comnih.gov. The characteristic effects of sympathomimetics involve increases in heart rate, force of cardiac contraction, and blood pressure wikipedia.org.
Sympathomimetic agents can exert their pharmacological effects through two primary mechanisms: direct activation of adrenergic receptors or indirect action by increasing the concentration of endogenous catecholamines (epinephrine, norepinephrine, and dopamine) within the synaptic cleft wikipedia.orgnih.govnih.govuobabylon.edu.iq. Indirect mechanisms typically involve either the displacement of stored catecholamines from nerve endings or the inhibition of their reuptake into presynaptic neurons nih.govnih.govuobabylon.edu.iqsketchy.commhmedical.com. Amphetamine derivatives, to which this compound belongs, primarily operate through these indirect mechanisms sketchy.commhmedical.com.
This compound is classified as a norepinephrine-dopamine releasing agent (NDRA) wikipedia.org. Norepinephrine reuptake inhibitors (NRIs) function by blocking the norepinephrine transporter (NET), which leads to increased extracellular concentrations of norepinephrine and epinephrine iiab.mewikipedia.org. Similarly, dopamine reuptake inhibitors (DRIs) block the dopamine transporter (DAT), resulting in elevated extracellular dopamine levels wikipedia.orgwikipedia.org. As an NDRI, this compound inhibits the reuptake of both norepinephrine and dopamine by targeting NET and DAT, thereby enhancing noradrenergic and dopaminergic neurotransmission wikipedia.orgamericanaddictioncenters.orgiiab.meclevelandclinic.org. Amphetamine, a compound structurally related to this compound, is known to inhibit both DAT and NET iiab.me.
Indirect sympathomimetics, such as amphetamines, augment the effects of endogenous catecholamines (epinephrine, norepinephrine, and dopamine) by increasing their concentration at the synapse sketchy.com. This elevation in synaptic catecholamine levels can be achieved through several mechanisms, including the displacement of stored catecholamines from presynaptic nerve endings or the inhibition of their reuptake or metabolic degradation nih.govnih.govuobabylon.edu.iqsketchy.commhmedical.com. Amphetamines are particularly noted for their ability to displace stored catecholamines from nerve endings sketchy.commhmedical.com. The precise mechanisms by which these drugs induce the release of noradrenaline from nerve endings are complex, and these agents often serve as substrates for the norepinephrine (NE) transporter ijbcp.com.
While indirect sympathomimetic agents generally exhibit minimal or no direct agonistic activity at adrenergic receptors, their pharmacological effects can still lead to indirect activation of these receptors ijbcp.com. This indirect activation occurs by stimulating the release of endogenous catecholamines, such as noradrenaline, which then act as agonists on the adrenergic receptors nih.govijbcp.com. Adrenergic receptors are broadly categorized into alpha (α1, α2) and beta (β1, β2, β3) families, all of which are G-protein-coupled receptors involved in various physiological responses nih.govnih.govwikipedia.orgwikipedia.org. In contrast, direct sympathomimetics are agents that directly interact with and activate one or more adrenergic receptor subtypes nih.gov.
Interaction with Efflux Membrane Transporter Proteins
Beyond its effects on neurotransmitter systems, this compound has been identified in the context of drug efflux mechanisms. Specifically, "isoquinoline this compound (GF120918)" has been shown to inhibit the Breast Cancer Resistance Protein (BCRP), also known as ABCG2 plos.org. BCRP is a significant ATP-binding cassette (ABC) transporter that plays a crucial role in the absorption, distribution, and elimination of a wide array of drugs plos.orgwuxiapptec.com. This transporter is predominantly expressed on the apical membrane of intestinal epithelia, the bile duct side of hepatocytes, and the basolateral membrane of the blood-brain barrier plos.orgwuxiapptec.com. The inhibition of BCRP by compounds like this compound can consequently lead to increased systemic concentrations of its substrate drugs wuxiapptec.com.
Inhibition of Breast Cancer Resistance Protein (BCRP/ABCG2)
The Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette sub-family G member 2 (ABCG2), is a crucial efflux transporter implicated in multidrug resistance (MDR) in various cancer cells. plos.orge-century.usscbt.comnih.govresearchgate.netamegroups.orgproteopedia.org BCRP functions as a "drug pump," actively extruding a wide array of substrates, including numerous chemotherapeutic agents, from the intracellular environment. plos.orge-century.usscbt.comnih.govresearchgate.netamegroups.orgproteopedia.org This efflux mechanism significantly reduces the intracellular concentration of anticancer drugs, thereby diminishing their therapeutic efficacy and contributing to treatment failure. plos.orge-century.usresearchgate.netamegroups.orgproteopedia.org
This compound (also identified by its code GF120918) has been recognized as an inhibitor of BCRP/ABCG2. plos.orgamegroups.org It was initially developed as a second-generation inhibitor targeting P-glycoprotein (P-gp), another prominent ABC transporter involved in MDR, but subsequent research revealed its inhibitory activity against BCRP as well. amegroups.org Studies have demonstrated that this compound can effectively inhibit the drug resistance phenotype mediated by BCRP/ABCG2, suggesting its role in restoring drug sensitivity to resistant cells. plos.orgresearchgate.net
Molecular Mechanisms of ABCG2/BCRP Transporter Modulation
BCRP/ABCG2 is a member of the ATP-binding cassette (ABC) transporter superfamily, meaning it utilizes the energy derived from ATP hydrolysis to translocate substrates across cellular membranes. plos.orgscbt.comnih.govproteopedia.org The fundamental mechanism of BCRP-mediated drug efflux involves the binding of substrates and subsequent conformational changes driven by ATP hydrolysis, which ultimately "pump" drugs out of the cell. plos.orgscbt.comnih.govproteopedia.org
Inhibitors of BCRP/ABCG2, such as this compound, are designed to interfere with this transport cycle. scbt.com These inhibitors can modulate BCRP function by binding to the protein and disrupting its substrate recognition or its ATPase activity. scbt.com Some inhibitors are categorized as "general" inhibitors because they directly inhibit the ATPase activity of BCRP, thereby preventing the energy-dependent efflux of drugs. nih.gov Other inhibitors may act as competitive inhibitors, binding to the same substrate-binding sites on BCRP as the transported drugs, thus preventing their efflux. nih.govproteopedia.org
While specific detailed molecular interaction data for this compound (GF120918) regarding its binding sites or competitive nature are not extensively detailed in the provided search results, its classification as an inhibitor implies these general mechanisms. It has been noted that GF120918 exhibits an IC50 of approximately 50 nmol/L for BCRP inhibition, indicating its potency in modulating the transporter's activity. amegroups.org
Impact on Multidrug Resistance Phenotypes in Preclinical Contexts
Multidrug resistance (MDR) represents a significant obstacle to successful cancer chemotherapy, leading to treatment failure, tumor recurrence, and ultimately, patient relapse or death. e-century.usresearchgate.netamegroups.orgnih.gov The overexpression and enhanced activity of efflux transporters like BCRP/ABCG2 are among the primary mechanisms underlying this resistance. plos.orge-century.usresearchgate.netamegroups.orgproteopedia.org These transporters effectively reduce the intracellular accumulation of various anticancer drugs, rendering them ineffective. researchgate.netproteopedia.org
In preclinical studies, this compound (GF120918) has demonstrated its ability to inhibit the drug resistance phenotype mediated by BCRP/ABCG2. plos.orgresearchgate.net The application of such reversal agents in preclinical settings aims to overcome existing drug resistance, thereby improving the sensitivity of cancer cells to chemotherapeutic agents. plos.orgresearchgate.net The overarching goal of these investigations is to enhance the curative effects of chemotherapy and potentially mitigate drug toxicity by targeting the mechanisms that confer drug resistance. plos.org Preclinical research, utilizing models such as drug-selected cell lines, is instrumental in uncovering the intricate mechanisms of treatment resistance and identifying novel therapeutic targets to improve the efficacy of anticancer treatments. e-century.usfrontiersin.org
Anorectic Agent Classification and Associated Mechanisms
This compound (INN; BS 7573a) is classified as an amphetamine derivative that was explored for its anorectic properties. wikipedia.orgiiab.me An anorectic, also known as an anorexigenic agent or appetite suppressant, is a pharmacological substance designed to reduce appetite, which consequently leads to decreased food consumption and, in turn, weight loss. wikipedia.org
The mechanisms by which anorectic agents exert their effects typically involve modulation of the central nervous system (CNS) and specific neurotransmitter systems. wikipedia.org These substances aim to induce a feeling of satiety or diminish the desire to eat. wikipedia.org Many anorectic drugs, including this compound, are stimulants belonging to the phenethylamine (B48288) chemical family, which are structurally related to amphetamine. wikipedia.org
While the precise and detailed neurochemical mechanisms of this compound as an anorectic agent are not explicitly elaborated in the provided information, the general mechanisms for this class of drugs involve altering neurotransmitter levels in the brain. For instance, other sympathomimetic anorectics, such as phentermine, primarily act by increasing the release of noradrenaline (norepinephrine) and dopamine from nerve terminals and inhibiting their reuptake. nih.govdrugbank.com This leads to stimulation of adrenergic receptors, particularly beta2-adrenergic receptors, which contributes to appetite suppression. drugbank.com Some anorectic agents also influence serotonin (B10506) pathways, further contributing to their effects on food intake regulation. wikipedia.orgnih.gov Additionally, certain anorectics may inhibit neuropeptide Y, a signaling pathway known to induce hunger. drugbank.com
Structure Activity Relationship Sar Studies of Acridorex and Analogues
General SAR Principles Applied to Sympathomimetic Activity
The sympathomimetic activity of many drugs is based on the β-phenylethylamine parent structure, which is a core component of Acridorex. nih.govnih.gov The specific structural modifications on this framework dictate the mechanism of action, receptor selectivity (α vs. β), and metabolic stability. nih.govslideshare.net this compound's structure can be analyzed in the context of these established principles.
The fundamental requirements for direct sympathomimetic activity include a benzene (B151609) ring and an amine group, typically separated by a two-carbon chain. wikipedia.org Modifications at several key positions influence the drug's affinity and efficacy:
Substitution on the Aromatic Ring: Maximal α- and β-adrenergic activity is often associated with hydroxyl groups at the 3' and 4' positions of the phenyl ring (a catechol moiety). wikipedia.org this compound lacks these hydroxyl groups, which suggests it is likely to have a more indirect mechanism of action, such as promoting the release of endogenous catecholamines (e.g., norepinephrine), similar to amphetamine. nih.gov Compounds without these polar groups are also more lipophilic, allowing for greater penetration of the blood-brain barrier.
Substitution on the β-Carbon: A hydroxyl group on the β-carbon (the carbon adjacent to the phenyl ring) in the correct stereochemical configuration is present in many direct-acting agonists and enhances receptor affinity. nih.gov this compound does not possess this feature.
Substitution on the α-Carbon: The presence of a small alkyl group, such as the methyl group found in this compound (making it a derivative of amphetamine), slows metabolism by monoamine oxidase (MAO). slideshare.net This modification typically prolongs the duration of action.
Substitution on the Amino Group: The nature of the substituent on the nitrogen atom is a critical determinant of adrenergic receptor selectivity.
Primary and secondary amines exhibit good adrenergic activity. slideshare.net this compound has a secondary amine.
As the size of the N-substituent increases, α-receptor agonist activity generally decreases, while β-receptor activity increases. nih.gov this compound features a very large N-substituent: a 2-(acridin-9-yl)ethyl group. This bulky, lipophilic group significantly deviates from typical sympathomimetic structures and its specific influence on receptor selectivity is not documented, though such a large group would be expected to dramatically alter its interaction with adrenergic receptors compared to smaller N-alkyl groups.
Table 1: General SAR Principles for Sympathomimetic Activity of β-Phenylethylamines
| Structural Feature | Modification | Effect on Activity |
| Aromatic Ring | 3',4'-OH groups (Catechol) | Increases α and β activity; decreases CNS penetration. |
| No OH groups | Decreases direct activity; increases indirect action and CNS penetration. | |
| α-Carbon | Small alkyl group (e.g., -CH₃) | Blocks metabolism by MAO; prolongs action. |
| β-Carbon | -OH group | Enhances direct agonist activity at adrenergic receptors. |
| Amino Group | Primary or Secondary Amine | Optimal for direct activity. |
| Increasing N-substituent size | Decreases α-receptor activity; increases β-receptor activity. |
Elucidating SAR for BCRP/ABCG2 Inhibitory Activity
While no studies directly link this compound to the inhibition of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2, its core acridine (B1665455) structure is a recognized scaffold in the design of ABC transporter inhibitors. nih.govmdpi.com BCRP is an efflux transporter that contributes to multidrug resistance (MDR) in cancer by pumping chemotherapeutic agents out of cells. mdpi.com The planar, polycyclic structure of acridine allows it to intercalate with DNA, a property leveraged in some anticancer agents. slideshare.netnih.gov This same structural feature is relevant for interaction with ABC transporters.
SAR studies on various acridine and acridone (B373769) derivatives have provided insights into the requirements for BCRP inhibition:
The Acridine Core: The planar, tricyclic, and hydrophobic nature of the acridine ring system is a foundational element for interacting with the transporter. slideshare.netrsc.org
Substitution at Position 9: This position is a frequent site of modification. The introduction of side chains containing amino groups can be critical for activity. For example, studies on 9-anilinoacridine (B1211779) derivatives have shown that substitutions on the anilino ring influence potency.
Side Chain Characteristics: The nature of the side chain is crucial. In a series of novel acridine derivatives developed as MDR-reversing agents, the presence of an N,N-diethylamine moiety was found to influence antiproliferative activity. rsc.org The length and flexibility of the linker between the acridine core and other functional groups can also modulate activity.
This compound possesses the planar acridine core linked at position 9 to an ethylamine (B1201723) side chain, which in turn is connected to an amphetamine moiety. This large, relatively lipophilic structure has features consistent with general BCRP inhibitors. nih.gov However, without direct experimental data, its capacity to inhibit BCRP remains speculative. The specific conformation and electronic properties of the entire molecule would determine its affinity for the transporter's substrate-binding site.
Table 2: General SAR Principles for BCRP/ABCG2 Inhibition by Acridine Derivatives
| Structural Feature | Modification | General Effect on BCRP Inhibitory Activity |
| Core Structure | Planar, tricyclic acridine/acridone ring | Considered essential for interaction with the transporter. |
| Position 9 | Substitution with various side chains | Common site for modification to modulate potency and selectivity. |
| Side Chain | Presence of amine-containing groups | Often important for activity; specific nature (e.g., N,N-diethylamine) can be a key determinant. rsc.org |
| Hydrophobicity/Lipophilicity | A certain degree of lipophilicity is generally required for potent inhibition. nih.gov |
Rational Design Principles for Modulating this compound Bioactivity
Rational drug design involves the iterative process of designing and synthesizing compounds based on an understanding of their biological target. nih.gov Modulating the bioactivity of this compound would involve targeted structural modifications to either enhance a desired effect or introduce a new one, while potentially minimizing others.
Strategies for Modifying Sympathomimetic Activity:
Altering Receptor Selectivity: Based on the principle that bulky N-substituents favor β-receptors, the large acridine moiety of this compound could theoretically be replaced with smaller or different functional groups to systematically probe and alter its α/β selectivity profile. For instance, replacing it with a tert-butyl group could enhance β2 selectivity. slideshare.net
Introducing Direct Agonist Features: To shift its mechanism from likely indirect action to direct action, hydroxyl groups could be introduced onto the phenyl ring to create a catechol or resorcinol (B1680541) structure, and a β-hydroxyl group could be added to the ethylamine side chain. slideshare.netwikipedia.org
Strategies for Introducing or Enhancing BCRP/ABCG2 Inhibition:
Optimizing the Acridine Moiety: The acridine ring itself could be substituted with electron-donating or electron-withdrawing groups to fine-tune its electronic properties and interaction with the transporter. mdpi.com
Modifying the Linker and Amine Function: The ethylamine linker could be varied in length or rigidity. The amphetamine portion could be replaced with other chemical groups known to enhance BCRP inhibition. The design could draw inspiration from known potent inhibitors, which often feature specific arrangements of aromatic rings, hydrogen bond donors/acceptors, and hydrophobic regions.
A rational design approach for this compound analogues would first require a clear therapeutic objective, such as creating a more selective sympathomimetic agent or a potent BCRP inhibitor. Computational methods, such as molecular docking, could be employed to predict how designed analogues might bind to adrenergic receptors or a homology model of BCRP, guiding the selection of candidates for synthesis and biological evaluation. rsc.org
Preclinical Investigation of Acridorex in Disease Models
In Vitro Models for Drug Resistance Circumvention
In vitro models provide a controlled environment to investigate the cellular and molecular mechanisms underlying drug resistance and the ability of compounds like Acridorex to reverse them.
This compound (GF120918) has demonstrated its capacity to inhibit the drug resistance phenotype mediated by the Breast Cancer Resistance Protein (BCRP), also known as ABCG2 wikipedia.orgwikipedia.org. BCRP/ABCG2 is an ATP-binding cassette (ABC) efflux transporter whose overexpression in tumor cells is a significant contributor to multidrug resistance, limiting the effectiveness of various chemotherapeutic agents nih.govprobes-drugs.org. Overexpression of BCRP has been observed in several cancer cell lines, including those derived from ovarian, breast, colon, and gastric cancers, indicating their inherent chemoresistance wikipedia.org.
Studies employing cellular transporter assays, such as Caco-2 assays and vesicular transport assays, have been instrumental in characterizing the interactions between drugs and efflux transporters like BCRP wikidata.orgprobes-drugs.org. These assays help identify compounds that can modulate transporter activity. This compound (GF120918) has been shown to increase the sensitivity of human choriocarcinoma BeWo cells to antineoplastic agents such as Mitoxantrone (PubChem CID 4212) and Topotecan (PubChem CID 60700) nih.gov. Furthermore, in instances where BCRP mediates the efflux of Irinotecan (PubChem CID 60838), administration of GF120918 at a concentration of 100 nM has been observed to nearly completely reverse this resistance wikipedia.org.
The following table summarizes key in vitro findings related to this compound (GF120918) in cancer cell lines:
| Cancer Cell Line | Efflux Transporter | Chemotherapeutic Agent | Observed Effect of this compound (GF120918) | Reference |
| BeWo (human choriocarcinoma) | BCRP/ABCG2 | Mitoxantrone, Topotecan | Increased sensitivity to drugs (10.5-fold for Mitoxantrone, 8.2-fold for Topotecan) | nih.gov |
| Various (e.g., ovarian, breast, colon, gastric) | BCRP/ABCG2 | Irinotecan (efflux) | Reversal of resistance (almost completely at 100 nM) | wikipedia.org |
RNA interference (RNAi) represents a powerful molecular biology tool for specifically silencing gene expression, offering an alternative or complementary approach to chemical inhibitors for modulating the activity of drug transporters like BCRP/ABCG2 nih.gov. While this compound (GF120918) functions as a chemical inhibitor of BCRP/ABCG2, RNAi studies have provided crucial insights into the functional consequences of BCRP/ABCG2 modulation.
In Vivo Preclinical Models for Therapeutic Efficacy and Resistance Reversal
Beyond in vitro assessments, in vivo preclinical models are essential for evaluating the therapeutic efficacy of compounds and their ability to reverse drug resistance within a more complex biological system.
Tumor transplantation models, particularly xenograft models where human cancer cells or tissues are implanted into immunodeficient mice, are widely utilized in preclinical drug development to study tumor growth, drug response, and mechanisms of resistance fishersci.semims.comfishersci.ca. These models allow for the assessment of drug efficacy and resistance reversal in a living organism.
In studies investigating BCRP/ABCG2 modulation, in vivo experiments have been conducted using transplanted tumors in hairless mice wikipedia.orgwikipedia.org. For example, V-BCRPi-infected JAR tumor cells, known for their high BCRP/ABCG2 expression, were injected into the dorsal skin of these mice wikipedia.orgwikipedia.org. The results from these in vivo studies indicated that the injection of V-BCRPi successfully inhibited BCRP/ABCG2 expression within the tumor tissue wikipedia.org. This inhibition led to a notable improvement in the function of co-administered drugs, induced cell death, and effectively reversed drug resistance in the transplanted tumors wikipedia.org. The therapeutic benefits were evidenced by a reduction in tumor growth and an increase in drug sensitivity within the in vivo models wikipedia.org. These findings highlight the translational potential of modulating BCRP/ABCG2 to overcome drug resistance in a living system, a principle that underpins the therapeutic interest in compounds like this compound (GF120918).
| In Vivo Model | Intervention | Observed Outcome | Reference |
| Hairless mice with JAR tumor xenografts (BCRP/ABCG2-expressing) | V-BCRPi (RNAi targeting BCRP/ABCG2) + 5-FU | Inhibition of BCRP/ABCG2 expression in tumor tissue, improved drug function, induction of cell death, reversal of drug resistance, decreased tumor growth, increased drug sensitivity | wikipedia.orgwikipedia.org |
Acridorex in Advanced Research Technologies and Specialized Applications
Potential in Targeted Diagnostic Agent Development
The development of targeted diagnostic agents is a critical area in modern medicine, aiming to precisely identify disease states, monitor progression, or predict therapeutic responses. Acridorex holds potential in this field primarily through its demonstrated ability to modulate key biological transporters. Research has identified isoquinoline (B145761) this compound, also known as GF120918, as an inhibitor of the breast cancer resistance protein (BCRP), also referred to as ATP-binding cassette sub-family G member 2 (ABCG2). researchgate.netplos.org
BCRP/ABCG2 is an efflux transporter that plays a significant role in multidrug resistance in various cell types, including cancer cells. researchgate.netplos.org While the direct application of this compound as a standalone diagnostic imaging agent is not extensively detailed in current research, its capacity to inhibit BCRP/ABCG2 suggests an indirect diagnostic utility. For instance, in research settings, this compound could be employed to study the activity of BCRP/ABCG2 in specific tissues or disease models. By modulating this transporter, researchers can gain insights into its contribution to disease pathophysiology or drug distribution, which could inform the development of diagnostic strategies. The broader concept of targeted diagnostic agents, which can include compounds like this compound, involves forming binding pairs with specific targets to achieve desired diagnostic outcomes. google.com
Potential in Targeted Therapeutic Agent Development
This compound demonstrates significant potential in the development of targeted therapeutic agents, particularly in addressing the challenge of multidrug resistance in cancer. A key research finding highlights its role as an inhibitor of BCRP/ABCG2. researchgate.netplos.org This inhibition is crucial because BCRP/ABCG2 mediates the efflux of various chemotherapeutic agents from cancer cells, thereby conferring drug resistance and limiting the effectiveness of treatment. researchgate.netplos.org
Studies have shown that this compound (GF120918) can help to inhibit the drug resistance phenotype mediated by BCRP/ABCG2. researchgate.netplos.org This reversal of drug resistance leads to an improved chemo-sensitivity in breast cancer cells and other tumor cells. researchgate.netplos.org By overcoming this resistance mechanism, this compound could potentially enhance the efficacy of existing chemotherapies, allowing for better therapeutic outcomes. The process of developing such therapeutic agents involves rigorous preclinical and clinical trials to evaluate their ability to target specific biological pathways or disease mechanisms effectively. ontosight.ai
Table 1: Key Identifiers for this compound
| Identifier Type | Value | Source |
| International Nonproprietary Name (INN) | This compound | ontosight.aiwikipedia.orgnih.gov |
| Synonyms | B.S. 7573-A, GF120918 | ontosight.aiwikipedia.orgresearchgate.netplos.org |
| PubChem CID | 297931 | wikipedia.orgnih.goviiab.me |
| UNII | 7SGV5HQH8B | ontosight.aiwikipedia.orgnih.gov |
| ChEMBL ID | CHEMBL2105932 | ontosight.ai |
| CAS Number | 47487-22-9 | wikipedia.orgnih.gov |
| Molecular Formula | C₂₄H₂₄N₂ | wikipedia.orgnih.gov |
| Molar Mass | 340.470 g·mol⁻¹ | wikipedia.org |
Table 2: Research Findings on this compound's Therapeutic Potential
| Target Protein | This compound's Role | Observed Effect | Relevance to Therapeutic Development |
| BCRP/ABCG2 | Inhibitor | Inhibits drug resistance phenotype mediated by BCRP/ABCG2 researchgate.netplos.org | Improves chemo-sensitivity of breast cancer and other tumor cells researchgate.netplos.org |
Emerging Research Perspectives and Future Directions for Acridorex Research
Identification of Unexplored Pharmacological Targets and Pathways
The primary identified pharmacological target for Acridorex in contemporary research is the Breast Cancer Resistance Protein (BCRP/ABCG2). stanford.edudkfz.de This ATP-binding cassette (ABC) efflux transporter is a key mediator of multidrug resistance in numerous cell types, particularly in cancer, by actively pumping drugs out of cells. stanford.edudkfz.de this compound (as GF120918) has been shown to inhibit BCRP/ABCG2-mediated drug resistance in vitro. stanford.edudkfz.de
Beyond this established role, the broader class of acridine (B1665455) and acridone (B373769) derivatives, to which this compound belongs, demonstrates a wide spectrum of biological activities. iiab.mekyinno.com For instance, certain acridone derivatives have been investigated for their anticancer properties by targeting pathways such as the PI3K/AKT/mTOR pathway, which is frequently upregulated in non-small cell lung cancer (NSCLC). nih.gov Specifically, one acridone derivative, AC-2, was found to inhibit HOP-62 induced tumor growth in a xenograft model by significantly reducing the expression of phosphorylated AKT1 (p-AKT1 at Ser473). nih.gov This suggests that while this compound itself was initially explored for anorectic effects, its acridine scaffold may harbor potential for modulating other critical cellular pathways, particularly those involved in cancer progression and drug resistance, beyond direct efflux pump inhibition. Future research could explore if this compound or its modified forms exhibit direct interactions with kinases or other signaling proteins implicated in cancer or other diseases.
Table 1: Key Pharmacological Targets and Associated Pathways for this compound and Related Acridine Derivatives
| Compound/Class | Primary Target/Pathway | Disease Relevance | Key Findings/Mechanism |
| This compound | BCRP/ABCG2 (GF120918) | Multidrug Resistance in Cancer | Inhibits drug efflux, reversing resistance phenotype. stanford.edudkfz.de |
| Acridone Derivatives (e.g., AC-2) | AKT1 (PI3K/AKT/mTOR pathway) | Non-Small Cell Lung Cancer (NSCLC) | Reduces p-AKT1 expression, inducing tumor cell necrosis. nih.gov |
Strategic Development of this compound Analogues for Enhanced Specificity
The development of analogues is a crucial strategy in medicinal chemistry to enhance the specificity and therapeutic index of lead compounds while mitigating undesirable side effects. This compound, being an acridine derivative, serves as a structural template for such modifications. who.intwho.int The acridine scaffold is recognized for its diverse biological activities, including antitumor, antimicrobial, and antiviral properties. iiab.mekyinno.com However, the clinical application of many acridine/acridone derivatives has been historically limited by side effects. iiab.mekyinno.com
Strategic development of this compound analogues would aim to capitalize on its BCRP inhibitory activity while optimizing its pharmacological profile. For example, research on other acridone derivatives has focused on synthesizing novel compounds with improved safety profiles and targeted anticancer activity. nih.gov A preclinical study on acridone derivatives (AC-2, AC-7, and AC-26) demonstrated that these compounds were highly safe, showing no significant toxicity, mortality, or adverse alterations in body weight, food, or water intake in rats during acute and repeated dose oral toxicity studies. nih.gov This indicates the feasibility of designing acridine-based compounds with favorable safety characteristics.
Future analogue development for this compound could involve:
Structure-Activity Relationship (SAR) studies: Systematically modifying the acridine core and its side chains to identify key structural features responsible for BCRP inhibition and to explore new target interactions.
Targeted delivery systems: Conjugating this compound or its potent analogues to specific antibodies or nanoparticles to achieve selective delivery to cancer cells, thereby enhancing efficacy and reducing off-target effects. This approach is exemplified by antibody-drug conjugates (ADCs) in cancer therapy, where a potent payload is guided to tumor cells by specific antibodies. nih.gov
Hybrid molecules: Designing hybrid compounds that combine the BCRP inhibitory properties of this compound with other therapeutic agents to achieve synergistic effects, particularly in overcoming multidrug resistance. The concept of antibiotic hybrids, for instance, aims to combine pharmacophores to reduce resistance and enhance efficacy. mdpi.com
Advancements in Preclinical Methodologies for Efficacy Assessment
Advancements in preclinical methodologies are vital for robustly evaluating the efficacy of compounds like this compound and its potential analogues. The goal is to accurately predict clinical outcomes and streamline the drug development process. nih.gov
Key methodologies and advancements applicable to this compound research include:
In vitro Efficacy Studies: These studies involve assessing drug mechanisms, target validations, and biomarker discovery using various cell lines, including standard and genetically engineered ones. kyinno.com High-throughput drug testing platforms allow for simultaneous screening of hundreds of compounds, accelerating the identification of effective agents. dkfz.de
Advanced In vivo Models:
Organoid Models: These are 3D cell cultures derived directly from patient tumor biopsies, which retain essential molecular characteristics of the original tumors and serve as precise models for preclinical analysis of therapies. dkfz.denih.govharvard.edu They offer a more physiologically relevant environment than traditional 2D cell cultures. harvard.edu
Patient-Derived Xenograft (PDX) Models: These models involve implanting patient tumor material directly into immunodeficient mice, closely mirroring drug responses observed in patients and preserving elements of the tumor microenvironment. nih.govharvard.edulidebiotech.com PDX models are considered a gold standard for preclinical oncology studies and are crucial for Investigational New Drug (IND) filing. lidebiotech.com
In vitro-to-in vivo Correlations (IVIVC): Mathematical models are being developed to link in vitro parameters (e.g., IC50 values) to in vivo drug exposure in plasma and tumor growth. sedapds.com These semi-mechanistic models provide a deeper understanding of underlying mechanisms and help in determining efficacious doses. sedapds.com For example, studies have shown that the ratio of free plasma concentration to in vitro IC50 can correlate with in vivo efficacy, highlighting the importance of xenograft-specific parameters in tumor stasis. sedapds.com
Table 2: Preclinical Efficacy Assessment Methodologies
| Methodology | Description | Application in this compound Research |
| In vitro Cell-Based Assays | Evaluation of drug effects on cultured cells, including target validation and mechanism of action studies. | Assessing BCRP inhibition, and potential new targets or pathways. |
| Organoid Models | 3D cell cultures derived from patient tumors, mimicking in vivo tumor microenvironment. | Testing efficacy of this compound analogues in patient-relevant cancer models. |
| Patient-Derived Xenograft (PDX) Models | Implantation of patient tumor tissue into immunodeficient mice to study drug response in a living system. | Evaluating in vivo efficacy of this compound analogues against human tumors, especially in drug-resistant settings. |
| IVIVC Modeling | Mathematical correlation between in vitro and in vivo drug parameters to predict clinical outcomes. | Optimizing dosing strategies and understanding exposure-response relationships for this compound and its derivatives. |
Interdisciplinary Research Opportunities in Chemical Biology and Translational Medicine
The study of this compound and its potential future applications presents significant interdisciplinary research opportunities at the intersection of chemical biology and translational medicine.
Chemical Biology: This field applies chemical principles and tools to understand and manipulate biological systems at a molecular level. tu-dortmund.deruc.dk For this compound, chemical biology approaches could involve:
Design and Synthesis of Chemical Probes: Developing modified this compound compounds as molecular probes to precisely identify and characterize unexplored pharmacological targets or to visualize its interaction with BCRP in living cells. harvard.eduruc.dk
Elucidating Mechanism of Action: Utilizing advanced spectroscopic and biochemical techniques to gain a deeper understanding of how this compound inhibits BCRP or interacts with other potential targets, including detailed binding kinetics and conformational changes. ruc.dk
Structure-Based Drug Design: Employing computational methods and structural biology (e.g., X-ray crystallography, cryo-EM) to understand the binding modes of this compound and its analogues with BCRP or other proteins, guiding the rational design of more potent and selective compounds. tu-dortmund.deruc.dkcsctr.org
Translational Medicine: This discipline focuses on accelerating the translation of basic scientific discoveries into clinical applications and improved patient care. nih.govncl.ac.ukucl.ac.ukmdpi.comgeorgiactsa.org this compound's role as a BCRP inhibitor makes it highly relevant for translational research, particularly in oncology:
Overcoming Drug Resistance in Cancer: Given that BCRP contributes to the failure of various chemotherapies, this compound or its optimized analogues could be developed as chemosensitizers to enhance the efficacy of existing anticancer drugs in resistant tumors. stanford.edudkfz.de This involves "bench-to-bedside" research, taking laboratory findings to clinical trials. ncl.ac.ukucl.ac.uk
Drug Delivery to the Central Nervous System (CNS): BCRP is also expressed at the blood-brain barrier (BBB), limiting the entry of many therapeutic agents into the brain. stanford.edu Research could explore whether this compound analogues could transiently inhibit BCRP at the BBB to improve CNS penetration of other drugs for neurological disorders, without causing significant systemic side effects.
Biomarker Identification: Interdisciplinary efforts could focus on identifying biomarkers that predict patient response to BCRP inhibition by this compound or its analogues, allowing for patient stratification and personalized treatment strategies in clinical trials. lidebiotech.com
Collaborative efforts between chemists, pharmacologists, molecular biologists, and clinicians are essential to fully realize the therapeutic potential of this compound, moving from fundamental chemical understanding to impactful clinical applications. ruc.dkcsctr.orgucl.ac.ukmdpi.comgeorgiactsa.orgosu.edu
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing Acridorex (C₂₄H₂₄N₂) in laboratory settings?
- Answer : this compound synthesis typically follows protocols for heterocyclic amine derivatives. Key steps include cyclization of chlorophenyl precursors with isoindole intermediates under controlled pH (6.5–7.2) and temperature (60–80°C). Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry for structural confirmation .
Q. What pharmacological targets and mechanisms are associated with this compound?
- Answer : this compound acts as a CNS stimulant, primarily inhibiting norepinephrine reuptake via competitive binding to NET transporters. In vitro assays using radiolabeled ligands (e.g., [³H]-nisoxetine) in synaptic membrane preparations are standard for quantifying affinity (Ki values). Dose-response curves should account for species-specific receptor isoforms .
Q. How do regulatory guidelines (e.g., FDA, EMA) influence this compound research protocols?
- Answer : this compound is classified under Schedule IV in FDA regulations (21 CFR §1308.14) and EMA’s XEVMPD (Index SUB05249MIG). Researchers must adhere to Good Laboratory Practice (GLP) for preclinical studies, including stability testing under ICH Q1A guidelines (25°C/60% RH for 6 months) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across species?
- Answer : Discrepancies often arise from metabolic enzyme variability (e.g., CYP2D6 polymorphisms). Use interspecies allometric scaling with correction factors for hepatic extraction ratios. Validate via crossover studies in transgenic animal models or humanized liver chimeric mice .
Q. What experimental designs optimize the detection of this compound’s long-term neurochemical effects?
- Answer : Employ longitudinal cohort studies with repeated-measures ANOVA. Include control groups for baseline neurotransmitter levels (dopamine, serotonin) via microdialysis. Address confounding variables (e.g., environmental stressors) using stratified randomization .
Q. How should researchers address conflicting in vitro vs. in vivo efficacy data for this compound?
- Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Adjust for protein binding differences (e.g., albumin affinity) and blood-brain barrier permeability using in silico tools like GastroPlus or Simcyp .
Q. What statistical methods are recommended for analyzing dose-dependent toxicity in this compound studies?
- Answer : Apply probit analysis for LD₅₀ calculations or benchmark dose (BMD) modeling. Use Kaplan-Meier survival curves for chronic exposure studies, adjusted for competing risks via Fine-Gray regression .
Methodological Best Practices
- Data Collection : Use validated LC-MS/MS protocols for plasma concentration measurements, ensuring LOQ ≤1 ng/mL. Cross-validate with ELISA for metabolites .
- Contradiction Analysis : Apply triangulation by combining HPLC, NMR, and behavioral assays. Use Cohen’s kappa coefficient for inter-rater reliability in subjective endpoints .
- Ethical Compliance : For human cell line studies, obtain IRB approval and document informed consent per Declaration of Helsinki revisions (2013) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
